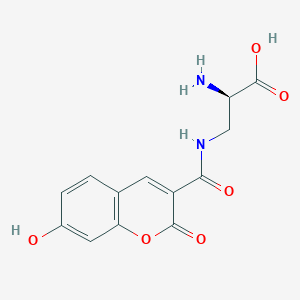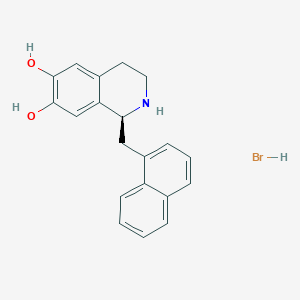![molecular formula C9H6F3NS B13151159 7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
7-(Trifluoromethyl)benzo[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)benzo[b]thiophen-3-amine is a heterocyclic compound that features a benzothiophene core with a trifluoromethyl group at the 7-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzo[b]thiophen-3-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the benzothiophene core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The amine group can be introduced through nucleophilic substitution reactions using amine precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
7-(Trifluoromethyl)benzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the trifluoromethyl and amine groups, resulting in different chemical properties and applications.
6-(Trifluoromethyl)benzo[b]thiophen-3-amine: Similar structure but with the trifluoromethyl group at the 6-position, leading to different reactivity and biological activity.
7-(Trifluoromethyl)benzo[b]thiophen-2-amine: Similar structure but with the amine group at the 2-position, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C9H6F3NS |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-4H,13H2 |
InChI Key |
PQQJTYATNRSILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)




![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)




![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)

